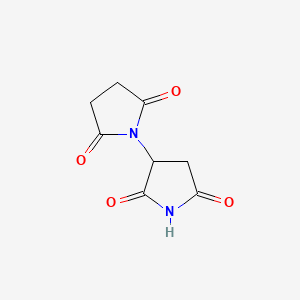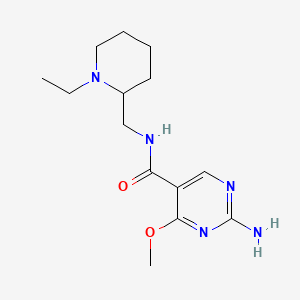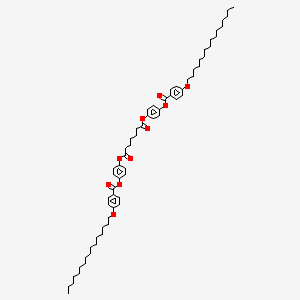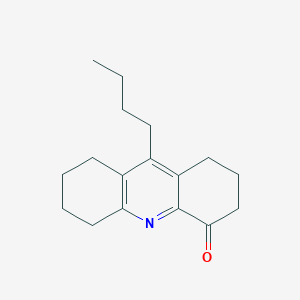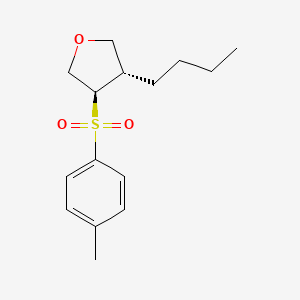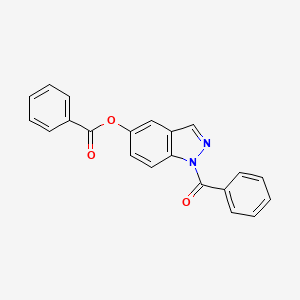
1-Benzoyl-1h-indazol-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-1h-indazol-5-yl benzoate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1h-indazol-5-yl benzoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and condensation reactions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the 5-position of the indazole ring with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1h-indazol-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-Benzoyl-1h-indazol-5-yl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoyl-1h-indazol-5-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-Benzoyl-1h-indazole: Lacks the benzoate ester group but shares the benzoyl-indazole core.
5-Benzoyl-1h-indazole: Similar structure but with the benzoyl group at the 5-position instead of the nitrogen atom.
1-Benzoyl-2h-indazole: Contains a different tautomeric form of the indazole ring.
Uniqueness: 1-Benzoyl-1h-indazol-5-yl benzoate is unique due to the presence of both the benzoyl and benzoate groups, which may confer distinct chemical and biological properties compared to other indazole derivatives .
Properties
CAS No. |
36174-08-0 |
|---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(1-benzoylindazol-5-yl) benzoate |
InChI |
InChI=1S/C21H14N2O3/c24-20(15-7-3-1-4-8-15)23-19-12-11-18(13-17(19)14-22-23)26-21(25)16-9-5-2-6-10-16/h1-14H |
InChI Key |
QVOLYJIKHKMZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
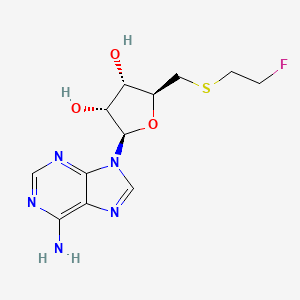
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
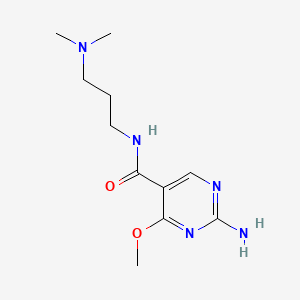
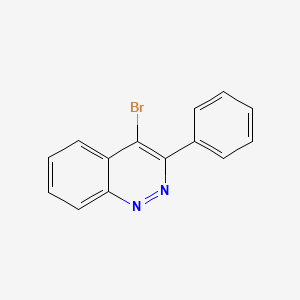
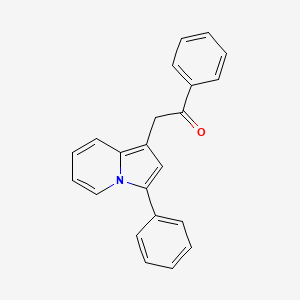
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
